molecular formula C23H30N4O2 B2733771 N-cycloheptyl-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide CAS No. 1116084-13-9

N-cycloheptyl-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide

Cat. No.: B2733771
CAS No.: 1116084-13-9
M. Wt: 394.519
InChI Key: WHJYKFHBHKNWKF-UHFFFAOYSA-N
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Description

N-cycloheptyl-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of N-cycloheptyl-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide typically involves multi-step organic reactions. One common synthetic route starts with the bromination of indoline, followed by acetylation and sulfonamide formation. The reaction conditions often involve the use of palladium catalysts and specific ligands to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-cycloheptyl-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide undergoes various types of chemical reactions, including:

Scientific Research Applications

N-cycloheptyl-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cycloheptyl-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and regulation .

Comparison with Similar Compounds

N-cycloheptyl-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide can be compared with other indole derivatives, such as:

Properties

IUPAC Name

N-cycloheptyl-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c28-22(26-19-8-4-1-2-5-9-19)18-10-12-20(13-11-18)29-23-21(24-14-15-25-23)27-16-6-3-7-17-27/h10-15,19H,1-9,16-17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJYKFHBHKNWKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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